molecular formula C10H12ClN B7807149 3-[(3-Chlorophenyl)methyl]azetidine

3-[(3-Chlorophenyl)methyl]azetidine

Cat. No.: B7807149
M. Wt: 181.66 g/mol
InChI Key: HXKPKJNWBSMXEJ-UHFFFAOYSA-N
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Description

“3-[(3-Chlorophenyl)methyl]azetidine” is a compound with the molecular formula C10H12ClN . It is a four-membered nitrogen-containing heterocycle . The compound has a molecular weight of 181.66 g/mol .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The InChI code for the compound is InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2 . The Canonical SMILES for the compound is C1C(CN1)CC2=CC(=CC=C2)Cl .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 181.66 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 181.0658271 g/mol . The Topological Polar Surface Area of the compound is 12 Ų .

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-3,5,9,12H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKPKJNWBSMXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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